NSC697923 - 343351-67-7

NSC697923

Catalog Number: EVT-278044
CAS Number: 343351-67-7
Molecular Formula: C11H9NO5S
Molecular Weight: 267.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective, cell-permeable UBE2N inhibitor. Inhibits E2 complex Ubc13-Uev1A. Inhibits NF-κB activation. Induces nuclear accumulation of p53 and apoptosis. Shows potent cytotoxic effects to neuroblastoma cell lines. Shows antitumor effects in vivo.
NSC 697923 is a selective inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13 when heterodimerized with Uev1A, blocking polyubiquitin chain formation at concentrations of 0.5 to 2 µM in vitro. It also inhibits NF-κB activation by PMA and other agonists, presumably through its effects on Ubc13.1 NSC 697923 blocks proliferation and induces apoptosis in diffuse large B cell lymphoma and neuroblastoma cells. It has antitumor efficacy in vivo in neuroblastoma orthotopic xenografts, when given intraperitoneally.
NSC697923 is a ubiquitin-conjugating enzyme E2 (UBE2) inhibitor. It impedes the formation of the Ubc13 and ubiquitin thioester conjugate and suppresses constitutive NF-κB activity in ABC-DLBCL cells. Importantly, NSC697923 inhibits the proliferation and survival of Diffuse Large B-cell Lymphoma cells and has the ability to induce apoptosis. It can also induce nuclear accumulation of p53, which led to its increased transcriptional activity and tumor suppressor function.

Dialkyl 2-[(4-Methylphenyl)sulfonyl]-1H-pyrrole-3,4-dicarboxylates

Compound Description: This class of compounds features a pyrrole ring core with two ester groups (dicarboxylates) and a (4-methylphenyl)sulfonyl substituent. The paper describes their synthesis using dialkyl acetylenedicarboxylates, triphenylphosphine, and tosylmethyl isocyanide (TsMIC). []

Relevance: These compounds share the same (4-methylphenyl)sulfonyl substituent with 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran. The synthetic route highlights the reactivity of the (4-methylphenyl)sulfonyl group in cyclization reactions. []

Compound Description: This compound features a complex heterocyclic structure containing an epoxy bridge and a (4-methylphenyl)sulfonyl substituent. The research focuses on its crystal structure analysis, highlighting the boat conformation of the six-membered ring and envelope conformations of the five-membered rings. []

Relevance: This compound, similar to 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran, possesses the (4-methylphenyl)sulfonyl moiety. The study demonstrates the presence of this group in various complex heterocyclic structures. []

N~2-(4-methylphenyl)sulfonyl-L-asparagine

Compound Description: This compound is a derivative of L-asparagine, where the amino group is protected with a (4-methylphenyl)sulfonyl group. The paper describes an effective synthetic method for this compound using L-asparagine and toluenesulfonyl chloride. []

Relevance: This compound showcases the use of the (4-methylphenyl)sulfonyl group as a protecting group for amines, demonstrating its versatility in organic synthesis. This is relevant to the potential synthesis and modification of 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran. []

5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran

Compound Description: This compound is a benzofuran derivative with a chloro, methylsulfinyl, and a 4-methylphenyl substituent. The paper discusses its crystal structure and highlights the dihedral angle between the benzofuran ring system and the 4-methylphenyl ring. []

Relevance: This compound shares the 4-methylphenyl substituent with 2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran. The study highlights the structural aspects of incorporating the 4-methylphenyl group into a benzofuran scaffold, offering insight into potential structural analogs of the target compound. []

Source and Classification

NSC697923 was initially identified in a screening process aimed at finding inhibitors of the ubiquitin-proteasome system, particularly targeting Ubc13. It is classified as a small-molecule inhibitor and is recognized for its ability to disrupt ubiquitin signaling pathways, which are vital for various cellular processes, including protein degradation and signal transduction in cancer cells .

Synthesis Analysis

The synthesis of NSC697923 involves several key steps that focus on creating a compound capable of selectively inhibiting Ubc13. While specific synthetic routes are not extensively detailed in the literature, it is known that the compound can be synthesized through methods that involve the introduction of a 5-nitrofuran moiety, which plays a critical role in its mechanism of action.

Technical Parameters

  • Starting Materials: The synthesis typically begins with readily available chemical precursors that can be modified to introduce the desired functional groups.
  • Reaction Conditions: The synthesis may involve various organic reactions, including Michael additions and other nucleophilic attack mechanisms to form covalent bonds with the target enzyme.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate NSC697923 from reaction by-products.
Molecular Structure Analysis

NSC697923 has a distinctive molecular structure characterized by its ability to form covalent bonds with cysteine residues in proteins. The critical features include:

  • Key Functional Groups: The presence of a 5-nitrofuran moiety is significant for its interaction with Ubc13. This group facilitates the formation of a Michael adduct with the thiol group of cysteine residues.
  • Crystal Structure: Studies have shown that NSC697923 binds specifically to Cys87 in Ubc13, resulting in structural changes that inhibit enzyme activity .

Structural Data

  • Molecular Formula: C₁₃H₉N₃O₃S
  • Molecular Weight: 293.29 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using X-ray crystallography data, revealing how NSC697923 fits into the active site of Ubc13.
Chemical Reactions Analysis

NSC697923 primarily participates in Michael addition reactions where it reacts with thiol groups in proteins. The key reactions include:

  • Covalent Modification: NSC697923 forms a covalent bond with Cys87 in Ubc13 through a Michael addition mechanism, leading to the formation of a stable adduct that inhibits Ubc13's activity.
  • Kinetic Studies: Reaction kinetics indicate that NSC697923 has a second-order rate constant of approximately 410±102M1s1410\pm 102\,M^{-1}s^{-1} when reacting with wild-type Ubc13 .

Relevant Parameters

  • pH Dependence: The reactivity of NSC697923 can vary depending on pH, which affects the ionization state of the thiol groups involved in the reaction.
  • Absorbance Monitoring: The formation of adducts can be monitored spectrophotometrically at 380 nm.
Mechanism of Action

The mechanism by which NSC697923 exerts its effects primarily involves:

  1. Inhibition of Ubc13 Activity: By covalently modifying Cys87, NSC697923 prevents Ubc13 from participating in ubiquitin conjugation processes.
  2. Reactivation of Tumor Suppressor Proteins: In neuroblastoma cells, inhibition of Ubc13 leads to increased nuclear accumulation and activity of p53, promoting apoptosis .
  3. Activation of JNK Pathway: In p53 mutant cells, NSC697923 induces apoptosis via activation of the c-Jun N-terminal kinase pathway .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM.
  • Stability: Stable under recommended storage conditions (below -20°C).

Chemical Properties

  • Reactivity: Highly reactive towards thiol groups due to the presence of electrophilic centers.
  • Melting Point and Boiling Point: Specific thermal properties are not widely reported but can be determined experimentally.
Applications

NSC697923 has several promising applications in scientific research and potential therapeutic settings:

  1. Cancer Therapy: Demonstrated efficacy against various cancer cell lines by inducing apoptosis through p53 reactivation and JNK pathway activation .
  2. Research Tool: Used as a biochemical tool to study ubiquitin signaling pathways and their roles in cellular processes such as inflammation and immune response.
  3. Combination Therapy Potential: Enhances the efficacy of conventional chemotherapeutic agents like doxorubicin and etoposide in neuroblastoma treatment .
Mechanistic Insights into Ubc13-Uev1A Inhibition

Structural Basis of Covalent Inhibition via Michael Addition

NSC697923 exerts its inhibitory function through irreversible covalent modification of the catalytic cysteine residue (Cys87) in Ubc13. This occurs via a Michael addition reaction, where the electrophilic nitrofuran moiety of NSC697923 forms a thioether adduct with the sulfhydryl group of Cys87. Structural analyses (X-ray crystallography) reveal that the 5-nitrofuran group occupies a cleft adjacent to the Ubc13 active site, stabilized by hydrophobic interactions and a critical hydrogen bond between its nitro group and the side chain of Asn123 on Ubc13. This binding induces a 1.8 Å shift in the Cys87 backbone to accommodate the adduct, while the overall Ubc13 conformation remains largely unchanged [1] [3].

The reaction’s pH dependence, monitored at 380 nm absorbance, confirms nucleophilic attack by Cys87. NMR studies further demonstrate that NSC697923 exhibits no pre-reaction binding to the catalytically inactive C87S mutant, indicating covalent modification is essential for complex formation [1]. Mechanistically, this modification disrupts Ubc13’s ability to form the essential thioester bond with ubiquitin (E2~Ub), thereby halting Lys63-linked ubiquitin chain assembly [3].

Table 1: Structural Features of NSC697923-Ubc13 Covalent Adduction

ParameterDetail
Target ResidueCys87 (Ubc13 catalytic cysteine)
Bond FormationThioether linkage via Michael addition
Key InteractionHydrogen bond between nitrofuran-NO₂ and Asn123 side chain
Conformational Change1.8 Å backbone shift at Cys87
Pre-reaction BindingAbsent (confirmed by NMR with C87S mutant)

Role of the Ubc13-Specific Binding Groove in Compound Specificity

A defining feature enabling NSC697923’s selectivity is its exploitation of a hydrophobic binding groove unique to Ubc13. This groove, formed by the residues 81–85 turn and the 114–124 loop, is absent in most other E2 enzymes. Comparative structural analysis shows that UbcH5c—a closely related E2—possesses a conserved leucine (Leu119) that sterically occludes this groove, rendering it resistant to NSC697923 [1] [8].

To validate the groove’s role, researchers engineered a Ubc13 quadruple mutant (D81N/R85S/A122V/N123P) designed to mimic UbcH5c’s loop conformation. This mutant retained catalytic activity for Lys63-linked chain synthesis but exhibited complete resistance to NSC697923 inhibition. Crucially, cellular studies using this mutant confirmed that NSC697923’s suppression of NF-κB and DNA damage signaling is primarily attributable to Ubc13 inhibition [1]. Evolutionary conservation analysis further supports the uniqueness of this groove: Among 17 structurally characterized human E2s, only Ubc13 possesses an accessible cleft adjacent to its active site, providing a molecular basis for designing selective inhibitors [3] [8].

Comparative Analysis of NSC697923 and BAY 11-7082 Binding Dynamics

Both NSC697923 and BAY 11-7082 inhibit Ubc13 via cysteine-directed Michael addition, releasing a tosyl group during adduct formation. However, their binding dynamics and specificity profiles differ significantly:

  • Adduct Orientation: While both compounds occupy Ubc13’s hydrophobic groove, NSC697923’s nitrofuran moiety forms a hydrogen bond with Asn123. In contrast, BAY 11-7082’s prop-2-enenitrile adduct orients toward Asn123 but exhibits partial disorder in crystallographic studies, suggesting weaker stabilization [1].
  • Structural Perturbation: NSC697923 induces a measurable backbone shift at Cys87, whereas BAY 11-7082 causes minimal conformational changes [1].
  • Selectivity: NSC697923 shows high specificity for Ubc13, with no activity against UbcH5c at inhibitory concentrations. BAY 11-7082, however, inhibits multiple E2 enzymes (e.g., UbcH7, UbcH5b) and the proteasome, reducing its cellular specificity [1] [3].
  • Cellular Resistance: The engineered Ubc13 quadruple mutant retains sensitivity to BAY 11-7082 but not NSC697923, confirming divergent mechanisms beyond covalent binding [1].

Table 2: Selectivity and Binding Profiles of Ubc13 Inhibitors

ParameterNSC697923BAY 11-7082
Adduct SpecificityUbc13-specific groove occupancyBinds Ubc13 groove with partial disorder
E2 Inhibition RangeSelective for Ubc13Inhibits Ubc13, UbcH5b, UbcH7, etc.
Off-target EffectsMinimalProteasome inhibition
Mutant ResistanceResistant in quadruple Ubc13 mutantSensitive in quadruple mutant

Therapeutic Implications of Mechanistic Insights

The structural insights into NSC697923’s inhibition have direct implications for cancer therapy. By blocking Ubc13-Uev1A activity, NSC697923 disrupts downstream signaling pathways critical in oncology:

  • In p53-wild-type neuroblastoma, inhibition promotes nuclear accumulation of p53, restoring its tumor-suppressor function and activating apoptosis [4].
  • In diffuse large B-cell lymphoma (DLBCL), suppression of Ubc13-mediated NF-κB activation impedes proliferation and survival of both ABC- and GCB-subtypes [7].
  • Hypoxia-associated radiation resistance in colorectal cancer is overcome via HIF-1α/HIF-2α destabilization, a process dependent on functional Ubc13 [9].

The Ubc13-specific groove offers a template for developing next-generation inhibitors with enhanced selectivity. Mutant studies suggest compounds exploiting this groove could circumvent toxicity associated with broad E2 or proteasome inhibition [1] [8].

Properties

CAS Number

343351-67-7

Product Name

NSC697923

IUPAC Name

2-(4-methylphenyl)sulfonyl-5-nitrofuran

Molecular Formula

C11H9NO5S

Molecular Weight

267.26 g/mol

InChI

InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3

InChI Key

GAUHIPWCDXOLCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

2-((4-methylphenyl)sulfonyl)-5-nitrofuran
NSC697923

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.